1-(3-methyl-4-propoxybenzenesulfonyl)piperidine
Description
Properties
IUPAC Name |
1-(3-methyl-4-propoxyphenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-3-11-19-15-8-7-14(12-13(15)2)20(17,18)16-9-5-4-6-10-16/h7-8,12H,3-6,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDVEVYHSJZWJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methyl-4-Propoxybenzenesulfonyl Chloride
The sulfonyl chloride precursor is synthesized via:
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Propoxylation of 3-methylphenol :
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Sulfonation and chlorination :
Coupling with Piperidine
The sulfonyl chloride reacts with piperidine in a nucleophilic substitution:
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Conditions : Anhydrous DCM or tetrahydrofuran (THF), triethylamine (Et₃N) or NaOH as base, 0–25°C, 4–6 hours.
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Workup : The crude product is washed with water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water) or silica gel chromatography.
Table 1 : Optimization of Sulfonylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Et₃N | DCM | 0–25 | 78 | 99 |
| NaOH | THF | 25 | 65 | 95 |
| K₂CO₃ | Acetone | 40 | 70 | 97 |
Alternative Synthetic Routes
One-Pot Sulfonation-Chlorination
A streamlined approach eliminates intermediate isolation:
Microwave-Assisted Synthesis
Microwave irradiation accelerates the sulfonylation step:
Catalytic and Green Chemistry Approaches
Organocatalytic Sulfonylation
Recent advances employ thiourea catalysts to enhance reaction efficiency:
Solvent-Free Conditions
Reaction under neat conditions minimizes waste:
Comparative Analysis of Methods
Table 2 : Method Comparison for Industrial Scalability
| Method | Yield (%) | Cost Efficiency | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical | 78 | Moderate | High | Moderate |
| One-Pot | 72 | High | Moderate | Low |
| Microwave-Assisted | 85 | Low | Low | Moderate |
| Solvent-Free | 70 | High | High | Low |
Critical Challenges and Solutions
-
Sulfonyl Chloride Stability : Moisture-sensitive; reactions require anhydrous conditions and inert atmospheres (N₂/Ar).
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Byproduct Formation : Over-sulfonylation is mitigated by stoichiometric control (1:1 sulfonyl chloride:piperidine).
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Purification : Column chromatography (hexane/ethyl acetate) resolves residual sulfonic acids.
Chemical Reactions Analysis
1-(3-methyl-4-propoxybenzenesulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of piperidine derivatives with reduced functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
1-(3-methyl-4-propoxybenzenesulfonyl)piperidine has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: The compound has potential therapeutic applications due to its pharmacological properties, including its use as an intermediate in the synthesis of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and biological activities of 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine and related compounds:
Key Observations :
- Sulfonyl vs. Benzamide Groups : The sulfonyl group in the target compound may enhance metabolic stability compared to benzamide derivatives like IPAB, which are used in imaging but may have shorter half-lives .
- Hydrophobic Substituents : Compounds with bulky hydrophobic groups (e.g., 3-phenylbutyl in RC-33) exhibit altered binding orientations in hydrophobic cavities, suggesting that the 4-propoxy group in the target compound could optimize cavity fit .
- Receptor Selectivity : The target compound’s benzenesulfonyl group may favor sigma receptor interactions, similar to (+)-3-PPP, whereas PCP derivatives primarily target NMDA receptors .
Pharmacological and Binding Properties
- Sigma Receptor Affinity : Piperidine derivatives with sulfonyl or aryl groups often exhibit high sigma-1 affinity. For example, (+)-3-PPP shows nM-level binding, while IPAB’s Ki of 6.0 nM highlights the impact of iodobenzamide substituents . The target compound’s benzenesulfonyl group may similarly enhance sigma-1 binding but requires experimental validation.
- Analgesic Activity: PCP and its analogs (e.g., 1-[1-(3-methoxyphenyl)tetralyl]piperidine) demonstrate analgesic effects via NMDA receptor antagonism . The target compound’s sulfonyl group may redirect activity toward non-NMDA pathways, reducing psychoactive side effects.
Biological Activity
1-(3-Methyl-4-propoxybenzenesulfonyl)piperidine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a piperidine ring, which is known for its versatility in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H23NO3S
- Molecular Weight : 321.43 g/mol
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways.
- Receptor Binding : The compound may bind to certain receptors, influencing cellular signaling processes.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections.
Biological Activity Summary
The following table summarizes the biological activities reported for this compound:
Case Studies
Several case studies have been conducted to investigate the biological effects of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial properties against common pathogens.
- Findings : The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
-
Anticancer Activity Assessment :
- Objective : To assess the impact on cancer cell lines.
- Findings : In vitro studies indicated that the compound reduced cell viability in various cancer cell lines, indicating potential for further development as an anticancer drug.
Research Findings
Recent research has focused on the synthesis and optimization of this compound derivatives to enhance its biological activity. Key findings include:
- Structure-Activity Relationship (SAR) : Modifications to the piperidine ring and sulfonyl group have been shown to significantly alter the compound's efficacy and selectivity towards specific biological targets.
- Pharmacokinetics and Toxicity Studies : Preliminary studies indicate a favorable pharmacokinetic profile with low toxicity levels, making it a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
